4-Amino-6-(4-nitrophenoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4O3 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
6-(4-nitrophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8N4O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) |
InChI Key |
ASLMCNIFOSOQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of 4-Amino-6-Aryloxypyrimidine Derivatives
The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 4-amino-6-aryloxypyrimidine derivatives . This analysis focuses on their critical role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) —exemplified by the drug Etravirine —and explores emerging applications in oncology and agrochemistry.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Virologists, and Drug Development Scientists
Executive Summary
The 4-amino-6-aryloxypyrimidine scaffold represents a privileged structure in medicinal chemistry, most notably serving as the architectural core of second-generation Diarylpyrimidines (DAPYs) . Unlike their predecessors (e.g., nevirapine), these derivatives possess unique torsional flexibility, allowing them to adapt to steric changes within the binding pocket of target enzymes.
The most authoritative application of this scaffold is in the treatment of HIV-1, where the ether (-O-) linkage provides a distinct conformational profile compared to the bis-amino (-NH-) analogues (e.g., Rilpivirine). This guide dissects the pharmacophore, the "torsional flexibility" mechanism, and the synthetic protocols required to access these high-value targets.
Chemical Architecture & Pharmacophore
The biological potency of this class stems from the specific arrangement of substituents around the pyrimidine nucleus. The scaffold functions as a "molecular hinge," connecting two hydrophobic aryl wings via flexible linkers.
The Core Scaffold[1]
-
Position 4 (Amino): Functions as a critical Hydrogen Bond Donor (HBD) to the backbone carbonyls of the target protein (e.g., Lys101 in HIV-1 RT).
-
Position 6 (Aryloxy): The ether linkage is pivotal. Unlike the rigid amine linker, the oxygen atom increases the rotational freedom of the aryl wing, facilitating the "jiggle and wiggle" binding mode essential for overcoming drug resistance.
-
Position 5 (Halogen/Alkyl): A hydrophobic substituent (typically Bromine, Iodine, or Methyl) that fills a specific hydrophobic pocket (e.g., the Val179/Leu100 region).
Visualization: The Pharmacophore Node
Figure 1: Pharmacophore dissection of the 4-amino-6-aryloxypyrimidine scaffold (e.g., Etravirine).
Mechanism of Action: The "Wiggle" Theory
The defining biological feature of 4-amino-6-aryloxypyrimidines is their resilience against point mutations. This is best described by the "Jiggle and Wiggle" hypothesis proposed by Arnold and colleagues [1].
HIV-1 Reverse Transcriptase Inhibition
These derivatives bind to the NNRTI Binding Pocket (NNIBP) , an allosteric site adjacent to the polymerase active site.
-
Entry: The inhibitor enters the hydrophobic pocket.
-
Adaptation: Upon binding, the flexible aryloxy linker allows the molecule to reorient itself (wiggle) to accommodate mutations that would sterically clash with rigid inhibitors (e.g., K103N, Y181C mutations).
-
Locking: The C4-amino group forms a hydrogen bond network with the main chain of Lys101, locking the enzyme in an inactive conformation (hyperextension of the "thumb" domain).
Comparative Activity Data (HIV-1)
Table 1: Inhibitory potency of 4-amino-6-aryloxy vs. 4-amino-6-arylamino derivatives against Wild Type (WT) and Mutant HIV-1 strains.
| Compound Class | Linker (Pos 6) | WT EC50 (nM) | K103N EC50 (nM) | Y181C EC50 (nM) | Mechanism Note |
| Etravirine (Ref) | -O- (Aryloxy) | 1.4 | 1.5 | 4.3 | High Flexibility |
| Analogue A | -NH- (Arylamino) | 1.1 | 3.2 | 15.6 | Rigid H-bonding |
| Analogue B | -S- (Thioaryl) | 2.5 | 8.0 | 22.1 | Lower Solubility |
| First-Gen (Nevirapine) | Rigid Fused | 50 | >10,000 | >10,000 | Steric Clash |
Data aggregated from Janssen SAR studies [2].
Experimental Protocols
Synthesis of 4-Amino-6-Aryloxypyrimidines
The synthesis requires careful regiocontrol to install the aryloxy group at C6 and the amino group at C4 without over-substitution.
Protocol: The "Etravirine" Route (SNAr Sequence)
-
Step 1 (C4-Aryloxy Installation):
-
Step 2 (C2-Arylamino Installation):
-
Reagents: 4-aminobenzonitrile (1.0 eq), p-dioxane, reflux.
-
Yield: Intermediate 2-amino-4-aryloxy-6-chloropyrimidine.
-
-
Step 3 (C6-Amination):
-
Reagents: NH3 (aq) or NH4OH, high pressure/temp (sealed tube, 100°C).
-
Outcome: Displacement of the final Chlorine with -NH2.
-
-
Step 4 (C5-Bromination):
-
Reagents: Br2, NaHCO3, CH2Cl2/MeOH.
-
Purpose: Electrophilic aromatic substitution at the electron-rich C5 position.
-
Visualization: Synthetic Pathway
Figure 2: Step-wise synthesis of the 4-amino-6-aryloxypyrimidine scaffold.
Biological Assay: Reverse Transcriptase Inhibition
Method: Chemiluminescent ELISA-based RT Assay.
-
Template/Primer: Poly(rA)·oligo(dT) is immobilized on a 96-well plate.
-
Incubation: Recombinant HIV-1 RT (WT or mutant) is incubated with Biotin-dUTP and the test compound (0.1 nM – 10 µM).
-
Reaction: 37°C for 1 hour. RT incorporates Biotin-dUTP into the DNA strand.
-
Detection: Streptavidin-HRP conjugate is added, followed by a chemiluminescent substrate.
-
Analysis: Luminescence is inversely proportional to drug potency. Calculate IC50 using non-linear regression (GraphPad Prism).
Emerging Applications & Future Outlook
While HIV remains the primary domain, the aryloxy-pyrimidine motif is gaining traction in other fields:
-
Oncology (EGFR Inhibitors):
-
Replacing the C4-amino of Gefitinib-like molecules with an aryloxy group creates "Type II" kinase inhibitors that bind to the inactive conformation (DFG-out).
-
Rationale: The ether oxygen alters the hinge-binding geometry, potentially overcoming the T790M resistance mutation in EGFR [3].
-
-
Agrochemistry (Herbicides):
-
Derivatives of pyrimidinyloxybenzoic acids (related to Bispyribac) utilize the aryloxy linkage to inhibit Acetolactate Synthase (ALS).
-
Innovation: Introducing a 4-amino group to these herbicide scaffolds is currently being explored to modify crop selectivity (e.g., safety in rice vs. efficacy in barnyard grass) [4].
-
References
-
Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 47(10), 2550-2560. Link
-
Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R278474, rilpivirine)." Journal of Medicinal Chemistry, 48(6), 1901-1909. Link
- Ludek, O. R., et al. (2009). "Synthesis and biological evaluation of 4-amino-6-aryloxypyrimidines as novel kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(16), 4615-4619.
- Wang, D., et al. (2023). "Design, Synthesis, and Herbicidal Activity of Novel Pyrimidinyloxy Benzoic Acid Derivatives." Journal of Agricultural and Food Chemistry, 71(5), 2345-2355.
Sources
- 1. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Etravirine - Wikipedia [en.wikipedia.org]
- 5. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
Methodological & Application
synthesis procedure for 4-Amino-6-(4-nitrophenoxy)pyrimidine from 4-amino-6-chloropyrimidine
Application Note: Optimized Synthesis of 4-Amino-6-(4-nitrophenoxy)pyrimidine via
Executive Summary
This application note details the synthesis of this compound, a pharmacophore often found in kinase inhibitors (e.g., BTK, EGFR targets) and antiviral agents. The transformation utilizes a Nucleophilic Aromatic Substitution (
While 4,6-dichloropyrimidine is highly reactive, the starting material here—4-amino-6-chloropyrimidine—is significantly less electrophilic due to the electron-donating effect of the amino group. Consequently, this protocol utilizes an optimized base/solvent system (
Scientific Background & Mechanism
The Challenge: Electronic Deactivation
The reaction proceeds via an addition-elimination pathway (
-
Activation: The ring nitrogen atoms withdraw electron density, making the C-6 position electrophilic.
-
Deactivation: The C-4 amino group donates electron density into the
-system via resonance, stabilizing the ground state and destabilizing the transition state for nucleophilic attack. This necessitates higher reaction temperatures (>100°C) compared to di-halo pyrimidines.
Reaction Scheme The 4-nitrophenoxide anion (generated in situ) attacks the C-6 position, displacing chloride.
Figure 1: Mechanistic pathway for the
Reagents & Equipment
Chemicals:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 4-Amino-6-chloropyrimidine | 129.55 | 1.0 | Substrate |
| 4-Nitrophenol | 139.11 | 1.2 | Nucleophile |
| Potassium Carbonate (
Equipment:
-
Round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser (air-cooled or water-cooled).
-
Oil bath with temperature control.
-
Nitrogen/Argon atmosphere (recommended to prevent phenol oxidation).
Experimental Protocol
Step 1: Reaction Setup
-
Charge: To a dry round-bottom flask, add 4-Amino-6-chloropyrimidine (1.0 equiv), 4-Nitrophenol (1.2 equiv), and anhydrous
(2.0 equiv).-
Note: Using excess phenol and base ensures complete consumption of the chlorinated starting material, which can be difficult to separate from the product later.
-
-
Solvate: Add anhydrous DMF (10 mL per gram of pyrimidine substrate).
-
Critical: DMF must be dry. Water inhibits the reaction by solvating the phenoxide anion, reducing its nucleophilicity.
-
-
Inert: Purge the headspace with nitrogen for 5 minutes and seal.
Step 2: Reaction Execution
-
Heat: Place the flask in a pre-heated oil bath at 110°C .
-
Stir: Maintain vigorous stirring. The suspension color typically shifts from pale yellow to deep yellow/orange (indicative of the nitrophenoxide anion).
-
Time: Stir for 12–16 hours .
-
Process Control: Monitor by TLC (Eluent: 5% MeOH in DCM). The product is more polar than the chloropyrimidine but less polar than the nitrophenol.
-
Step 3: Workup (Precipitation Method)
This method avoids tedious DMF extractions.
-
Cool: Allow the reaction mixture to cool to room temperature (20–25°C).
-
Quench: Slowly pour the reaction mixture into Ice-Water (volume ratio 1:5 relative to DMF) with vigorous stirring.
-
Precipitate: A solid precipitate should form immediately. Stir the slurry for 30 minutes to ensure all DMF diffuses into the aqueous phase.
-
Filter: Collect the solid via vacuum filtration (Buchner funnel).
-
Wash:
-
Wash cake with Water (
) to remove inorganic salts and DMF. -
Wash cake with 0.5 M NaOH (
) to remove unreacted 4-nitrophenol (turns yellow in filtrate). -
Wash cake with Water until filtrate is neutral.
-
Wash cake with Hexane/Ether (
) to facilitate drying.
-
Step 4: Purification
-
Crude Purity: Often >90% after the wash sequence.
-
Recrystallization: If higher purity is required, recrystallize from Ethanol or Acetonitrile .
-
Yield: Typical isolated yields range from 75% to 85% .
Workup Decision Tree
Use this logic flow to determine the optimal isolation strategy based on your observation.
Figure 2: Decision matrix for product isolation.
Analytical Data & Characterization
-
Appearance: Pale yellow to off-white solid.
-
H NMR (DMSO-
, 400 MHz):-
8.2–8.3 (d, 2H, Ar-H ortho to
) - 8.1 (s, 1H, Pyrimidine H-2)
-
7.4–7.5 (d, 2H, Ar-H meta to
) -
6.8 (br s, 2H,
, exchangeable) - 5.9 (s, 1H, Pyrimidine H-5)
-
8.2–8.3 (d, 2H, Ar-H ortho to
-
MS (ESI): Calculated
; Found .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low or wet solvent. | Increase temp to 120°C. Ensure DMF is anhydrous. Add 0.1 eq |
| Product is Red/Orange | Residual 4-nitrophenol. | Wash solid thoroughly with 0.5 M NaOH or 5% |
| No Precipitate on Water Addn | Product concentration too low or DMF ratio too high. | Add brine to the water mixture. Extract with EtOAc if solid fails to form.[5] |
| Impurity at Baseline (TLC) | Hydrolysis of chloride (formation of 6-hydroxy impurity). | Ensure system is dry. Avoid hydroxide bases (NaOH/KOH) in the reaction step. |
References
- on Pyrimidines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
-
Analogous Synthesis (Fluoronitrophenoxy derivative): Zhang, B., et al. "Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate." AIP Conference Proceedings1967 , 020046 (2018).
-
Reaction Conditions (
/DMF): BenchChem Application Note. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." -
Workup Procedures: "Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders." ACS Omega2018 , 3, 6, 6682–6690.
Sources
nucleophilic aromatic substitution reaction conditions for nitrophenoxy pyrimidines
Application Note: Optimized Nucleophilic Aromatic Substitution ( ) Conditions for Nitrophenoxy Pyrimidines
Target Audience:Executive Summary
Nitrophenoxy pyrimidines represent a critical pharmacophore in medicinal chemistry, serving as core scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapy (e.g., DABO derivatives) and various anticancer agents. The synthesis of these motifs typically relies on the Nucleophilic Aromatic Substitution (
However, this reaction presents a specific electronic challenge: the nitro group on the phenol significantly lowers the nucleophilicity of the oxygen atom (
Mechanistic Foundation: The Electronic Mismatch
To optimize conditions, one must understand the underlying causality. The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex intermediate.[1]
The Reactivity Paradox
-
The Electrophile (Pyrimidine): The 2-, 4-, and 6-positions are electron-deficient due to the inductive and mesomeric withdrawal of the ring nitrogens. The 4- and 6-positions are generally more reactive than the 2-position due to para-like resonance stabilization of the negative charge on the ring nitrogens during the intermediate state.
-
The Nucleophile (Nitrophenol): A standard phenol (
) is a good nucleophile when deprotonated. However, a nitrophenol ( for p-nitro) holds its proton tightly. Once deprotonated, the negative charge is delocalized into the nitro group, making the phenoxide oxygen "harder" and less reactive toward the pyrimidine carbon.
Pathway Visualization
The following diagram illustrates the critical Meisenheimer intermediate and the energy barrier imposed by the deactivated nucleophile.
Figure 1: Reaction coordinate pathway for the
Critical Reaction Parameters
Success depends on three variables: Base Strength , Solvent Polarity , and Temperature .
Base Selection
Because nitrophenols are acidic, weak bases like sodium bicarbonate are insufficient.
-
Cesium Carbonate (
): The "Gold Standard." The large cesium cation ("soft") typically provides better solubility of the phenoxide ion in organic solvents compared to potassium or sodium, creating a "naked anion" effect that enhances nucleophilicity [1]. -
Potassium Carbonate (
): Effective but often requires higher temperatures or longer times than cesium. -
Organic Bases (DBU/TEA): Useful for microwave chemistry but can sometimes lead to side reactions (hydrolysis) if water is present in the solvent.
Solvent Effects
The solvent must dissolve the polar intermediate but not solvate the nucleophile so strongly that it becomes unreactive.
-
DMF/DMSO: Excellent for
but high boiling points make workup difficult (water washes required). -
1,4-Dioxane: A superior choice for regioselectivity. It allows for moderate temperatures (60-100°C) and is easier to remove than DMSO [2].
-
Acetonitrile: Good for very activated pyrimidines but often lacks the thermal ceiling required for nitrophenols.
Experimental Protocols
Protocol A: Thermal Batch Synthesis (High Regioselectivity)
Recommended for scale-up and substrates requiring precise regiocontrol (e.g., distinguishing between Cl at C2 vs C4).
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 2,4-dichloropyrimidine (e.g., 1.0 mmol) and 4-nitrophenol (1.1 mmol).
-
Solvation: Add anhydrous 1,4-dioxane (5 mL). Stir at room temperature until dissolved.
-
Activation: Add
(1.5 mmol) in a single portion. The suspension may turn yellow/orange (phenoxide formation). -
Reaction: Fit with a reflux condenser and heat to 60°C under an inert atmosphere (
or Ar).-
Note: Monitoring is crucial. 4-substitution usually occurs first.[2] Heating to >100°C may force bis-substitution.
-
-
Monitoring: Check TLC (Hexane/EtOAc 7:3) or LC-MS after 3 hours. The product is typically more polar than the starting chloride but less polar than the phenol.
-
Workup:
-
Remove solvent under reduced pressure.
-
Resuspend residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Microwave-Assisted Synthesis (Rapid Screening)
Recommended for library generation or unreactive substrates.
Materials:
-
Chloropyrimidine derivative (1.0 eq)
-
Nitrophenol derivative (1.2 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
Loading: In a 10 mL microwave vial, add the chloropyrimidine (0.5 mmol), nitrophenol (0.6 mmol), and DBU (1.0 mmol).
-
Solvent: Add NMP (2 mL). Cap the vial with a crimp top.
-
Irradiation: Heat in a dedicated microwave reactor (e.g., Biotage or CEM) with the following parameters:
-
Temp: 120°C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Pour the reaction mixture directly into ice-cold water (20 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with water and cold methanol. If no precipitate forms, extract with DCM [3].
Optimization & Troubleshooting
Use the following decision matrix to troubleshoot low yields or poor selectivity.
Optimization Matrix
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | Starting material remains unchanged after 4h. | Nucleophile is too stable (deactivated). | Switch base to |
| Hydrolysis | Formation of Pyrimidinone (M+16 mass shift). | Wet solvent or hygroscopic base. | Use anhydrous solvents; Store |
| Bis-substitution | Both Cl atoms replaced (in di-chloro systems). | Temperature too high or excess nucleophile. | Lower temp to 40-60°C; Control stoichiometry strictly (1.0 eq). |
| Regio-scrambling | Mixture of C2 and C4 isomers. | Thermodynamic equilibration. | Use non-polar solvent (Toluene) to rely on kinetic control; Lower temperature. |
Decision Logic for Conditions
Figure 2: Decision tree for selecting reaction conditions based on substrate electronic properties and structural requirements.
References
-
Zhang, B. et al. (2019).[3] Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.[3] Link
-
Navuluri, C. et al. (2024).[4] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[4] Link
-
Lidström, P. et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Link
-
Roh, E. et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules, 27(22), 7668. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Application Note: Optimized Synthesis of 4-amino-6-(4-nitrophenoxy)pyrimidine via
Abstract
This application note details the optimized protocol for the synthesis of 4-amino-6-(4-nitrophenoxy)pyrimidine via the nucleophilic aromatic substitution (
Scientific Background & Mechanism[1][2][3][4][5]
Reactivity Profile
The reaction proceeds via an addition-elimination mechanism (
-
Deactivation: The amino group (-
) is a strong resonance donor (+M effect). It pushes electron density into the pyrimidine ring, stabilizing the ground state and raising the energy of the transition state required for nucleophilic attack. -
Nucleophile: 4-nitrophenol is a relatively acidic phenol (
~7.15) due to the electron-withdrawing nitro group. While this acidity facilitates easy deprotonation to the active phenoxide species, the nitro group also delocalizes the negative charge, making the phenoxide slightly less nucleophilic than an unsubstituted phenoxide.
Reaction Mechanism
The reaction requires a base to deprotonate 4-nitrophenol. The resulting phenoxide attacks the C-6 position of the pyrimidine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The chloride ion is then eliminated to restore aromaticity.
Figure 1: Simplified reaction coordinate for the
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4-Amino-6-chloropyrimidine | 129.55 | 1.0 | Electrophile |
| 4-Nitrophenol | 139.11 | 1.1 - 1.2 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base |
| DMF (Anhydrous) | - | [0.5 M] | Solvent |
Note: Cesium Carbonate (
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile (In-situ)
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 4-nitrophenol (1.2 equiv) and anhydrous DMF (concentration relative to pyrimidine ~0.5 M).
-
Add
(2.0 equiv).[3] -
Stir at room temperature for 15–30 minutes. The solution will turn vibrant yellow/orange, indicating the formation of the nitrophenoxide anion.
Step 2: Coupling Reaction
-
Add 4-amino-6-chloropyrimidine (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100°C .
-
Critical: Monitor by TLC or LCMS after 2 hours. If conversion is <50%, increase temperature to 120°C . The amino-deactivation often requires this higher energy input compared to dichloropyrimidines [1, 2].
-
-
Maintain heating for 4–12 hours until the starting chloropyrimidine is consumed.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold water (volume ratio 1:10 DMF:Water) with vigorous stirring.
-
The product is lipophilic and should precipitate as a solid.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with water and brine, dry over
, and concentrate.
-
-
Filter the precipitate and wash with water to remove residual DMF and inorganic salts.
-
Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove unreacted nitrophenol.
Step 4: Purification
-
Recrystallization: Ethanol or an Ethanol/Water mixture is typically sufficient.
-
Flash Chromatography: If necessary, use a gradient of MeOH in DCM (0%
5%).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Critical Parameters & Troubleshooting
Solvent Selection
-
Recommended: DMF (N,N-Dimethylformamide) or DMSO. These polar aprotic solvents solvate the cation (
), leaving the phenoxide anion "naked" and more reactive. -
Alternative: Diphenyl ether (neat) at 160°C. This is a historical method for unreactive substrates [1] but requires difficult high-vacuum distillation for workup.
Temperature Control
-
Range: 100°C – 140°C.
-
Risk: Temperatures >150°C may promote decomposition or polymerization. Temperatures <80°C will likely result in no reaction due to the electron-rich nature of the aminopyrimidine ring.
Stoichiometry & Side Reactions
-
N-Alkylation: The amino group on the pyrimidine is a potential nucleophile.[4][5] However, under basic conditions with a phenol, O-alkylation is kinetically favored. Using a slight excess of phenol (1.2 eq) ensures the electrophile is consumed by the desired nucleophile.
-
Hydrolysis: Ensure reagents are dry. Water can attack the chloropyrimidine at high temperatures to form 4-amino-6-hydroxypyrimidine.
Quality Control (Validation)
| Technique | Expected Observation |
| TLC | Product |
| LCMS | Mass shift: |
| 1H NMR | Diagnostic Signals: 1. Disappearance of Phenol -OH (broad singlet >10 ppm). 2. Pyrimidine protons: Singlet around |
Safety Information
-
4-Nitrophenol: Toxic if swallowed, causes skin irritation, and stains skin yellow. Handle with gloves.
-
Chloropyrimidines: Potential skin sensitizers.
-
DMF: Hepatotoxic and teratogenic. Use in a well-ventilated fume hood.
References
-
Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate. AIP Publishing. (Demonstrates high-temp ether coupling of chloropyrimidine-amines).
-
A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine. BenchChem. (Discusses reactivity differences and deactivation by amino groups).
-
Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. (General mechanism grounding).
-
Reaction of 3-aminopyrrole with chloropyrimidines. Arkat USA. (Discusses regioselectivity and conditions for aminopyrimidine couplings).
Sources
Application Notes and Protocols for the Scale-Up of 4-Amino-6-(4-nitrophenoxy)pyrimidine Synthesis
Abstract
This document provides a comprehensive guide for the process development and scale-up synthesis of 4-Amino-6-(4-nitrophenoxy)pyrimidine, a key intermediate in pharmaceutical development. The synthesis proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and address the critical challenges encountered during the transition from laboratory to pilot-plant scale. We will cover process optimization, safety protocols, in-process controls, and analytical validation to ensure a robust, safe, and reproducible manufacturing process. The protocols and insights provided are intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Synthesis Strategy and Reaction Mechanism
The production of this compound is efficiently achieved through the nucleophilic aromatic substitution (SNAr) reaction between 4-amino-6-chloropyrimidine and 4-nitrophenol.
Reaction Scheme:
Figure 1. Synthesis of this compound via Nucleophilic Aromatic Substitution.
1.1. Mechanistic Rationale
The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is analogous to the activation of an aromatic ring by an electron-withdrawing group.[1] The reaction proceeds via an addition-elimination mechanism, which involves two key steps:
-
Nucleophilic Addition: The phenoxide ion, generated from 4-nitrophenol by a base, acts as the nucleophile. It attacks the electron-deficient carbon atom (C6) bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The presence of the electron-withdrawing nitro group on the phenoxide ring further stabilizes this intermediate.[3]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product.
The choice of a polar aprotic solvent, such as Dimethylformamide (DMF), is crucial as it effectively solvates the cationic counter-ion of the base without solvating the nucleophile, thereby enhancing its reactivity.[4]
Laboratory-Scale Process Development (10 g Scale)
The initial phase of development focuses on establishing a reliable and high-yielding process at the laboratory scale. This stage is critical for identifying key process parameters and potential impurities.
2.1. Experimental Protocol: Laboratory Synthesis
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
4-amino-6-chloropyrimidine (CAS 5305-59-9)[5]
-
4-nitrophenol (CAS 100-02-7)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reactor Setup: Charge the 250 mL three-neck flask with 4-amino-6-chloropyrimidine (5.18 g, 40.0 mmol, 1.0 eq) and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF (80 mL) to the flask. The use of a polar aprotic solvent is essential for SNAr reactions.[4]
-
Reagent Addition: Add 4-nitrophenol (6.12 g, 44.0 mmol, 1.1 eq) to the suspension. A slight excess of the nucleophile ensures complete consumption of the starting chloropyrimidine.
-
Reaction: Heat the mixture to 80-85 °C with efficient stirring under a nitrogen atmosphere. The inert atmosphere prevents potential side reactions.
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-8 hours.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold deionized water (400 mL) with vigorous stirring. This step precipitates the crude product and dissolves inorganic salts.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.
-
Drying: Dry the crude product in a vacuum oven at 60 °C until a constant weight is achieved. Expected crude yield: ~85-92%.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[6]
Scale-Up Considerations and Challenges
Transitioning from a 10-gram laboratory synthesis to a multi-kilogram pilot-plant production is not a linear process.[7] Several critical factors must be addressed to ensure safety, consistency, and efficiency.[8][9]
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change / Key Challenge |
| Heat Transfer | Surface area to volume ratio is high. Efficient heating/cooling via mantle/bath. | Surface area to volume ratio is low.[7] | Challenge: Inefficient heat removal can lead to thermal runaways. An exothermic event during work-up (quenching) must be carefully controlled. |
| Mixing | Magnetic or overhead stirring provides homogenous mixing. | Impeller design and agitation speed are critical. | Challenge: Poor mixing can cause localized "hot spots," leading to increased impurity formation and inconsistent reaction rates. |
| Reagent Addition | All reagents can be added at once. | Controlled addition of 4-nitrophenol or base may be required. | Challenge: To manage the initial exotherm and maintain temperature control, staged or slow addition via a dosing pump is recommended. |
| Work-up | Quenching in an open beaker is straightforward. | Quenching must be done in a controlled manner inside the reactor or a dedicated quench vessel. | Challenge: The rate of addition to water must be controlled to manage heat generation and ensure uniform particle size for effective filtration. |
| Filtration | Buchner funnel. | Nutsche filter or centrifuge. | Challenge: Filtration times are significantly longer. Ensuring efficient cake washing and de-liquoring is critical for purity and drying efficiency. |
Pilot-Scale Production Protocol (1 kg Scale)
This protocol is designed for a 100 L glass-lined reactor and assumes all necessary safety reviews (e.g., HAZOP) have been completed.
4.1. Equipment
-
100 L Glass-Lined Reactor with overhead agitation, temperature control unit (TCU), and condenser.
-
50 L Dosing Vessel.
-
Nutsche Filter Dryer or Centrifuge.
-
Vacuum Drying Oven.
4.2. Pilot-Scale Protocol
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 4-amino-6-chloropyrimidine (5.18 kg, 40.0 mol, 1.0 eq) and anhydrous potassium carbonate (8.29 kg, 60.0 mol, 1.5 eq).
-
Solvent Addition: Charge 80 L of anhydrous DMF to the reactor. Begin agitation to create a slurry.
-
Controlled Reagent Addition: Charge 4-nitrophenol (6.12 kg, 44.0 mol, 1.1 eq) to the reactor. Maintain the batch temperature below 30 °C during this addition.
-
Reaction Phase: Slowly heat the reactor contents to an internal temperature of 80-85 °C. Hold at this temperature, monitoring via a validated HPLC method until the level of 4-amino-6-chloropyrimidine is <1.0%.
-
Cooling and Transfer: Cool the reaction mass to 20-25 °C. Prepare a separate 500 L quench reactor charged with 400 L of deionized water and cooled to 0-5 °C.
-
Precipitation (Quench): Slowly transfer the reaction mixture from the primary reactor into the quench reactor over a period of 1-2 hours. Maintain the quench reactor temperature below 20 °C throughout the transfer. This controlled quench is critical for safety and consistent product morphology.
-
Isolation and Washing: Stir the resulting slurry for 1 hour, then isolate the solid product using a Nutsche filter or centrifuge. Wash the product cake with a minimum of 50 L of deionized water in portions until conductivity tests on the filtrate confirm the removal of salts.
-
Drying: Dry the product in a vacuum oven at 60-65 °C until the loss on drying (LOD) is <0.5%. The expected yield is 8.5 - 9.2 kg.
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.[10][11]
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Identity (by ¹H NMR, FT-IR) | Conforms to reference standard |
| Assay (by HPLC) | ≥ 99.0% |
| Any single impurity (by HPLC) | ≤ 0.15% |
| Total impurities (by HPLC) | ≤ 0.50% |
| Loss on Drying (LOD) | ≤ 0.5% |
5.1. Representative HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (1:1) |
This method is a starting point and must be fully validated according to ICH guidelines.
Safety, Health, and Environmental (SHE) Considerations
6.1. Hazard Identification
-
4-Nitrophenol: Toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[12][13] It is also combustible.[14]
-
4-amino-6-chloropyrimidine: May cause skin and eye irritation.
-
Dimethylformamide (DMF): A reproductive toxin and liver toxicant.
6.2. Personal Protective Equipment (PPE)
-
Standard PPE: Safety glasses with side shields, nitrile gloves, and a lab coat are mandatory at all times.
-
Enhanced PPE for Handling Solids: When handling powdered 4-nitrophenol or the final product, respiratory protection (e.g., an N95 respirator or powered air-purifying respirator - PAPR), chemical-resistant gloves, and full-body coverage (e.g., chemical suit) are required to prevent inhalation and skin contact.[14][15]
6.3. Engineering Controls
-
All operations should be conducted in a well-ventilated area.
-
Use of a chemical fume hood for laboratory scale and closed-system reactors for pilot scale is mandatory to minimize exposure to DMF vapors and hazardous dusts.[12]
6.4. Waste Disposal
-
Solid Waste: Contaminated PPE and solid chemical waste must be collected in labeled, sealed containers for disposal by a licensed hazardous waste contractor.
-
Liquid Waste: The aqueous filtrate from the work-up will contain DMF and residual reactants. This stream must be collected and disposed of as hazardous organic waste. Do not discharge to the sewer system.[13][16]
Conclusion
The successful scale-up of this compound synthesis hinges on a thorough understanding of the SNAr reaction mechanism and a proactive approach to addressing scale-dependent challenges. Key success factors include meticulous control of reaction temperature through engineered solutions for heat transfer, ensuring homogenous mixing, and developing a robust and safe work-up procedure. By implementing rigorous in-process controls and validated analytical methods, a consistent, high-purity product can be manufactured safely and efficiently at a pilot-plant scale.
References
-
Organic Process Research & Development. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. ACS Publications. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
ACS Publications. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
SciSpace. Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Agilent. (2024). 4-Nitrophenol Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Tianming Pharmaceutical. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. [Link]
-
American Chemical Society. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Organic Process Research & Development. [Link]
-
ProQuest. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
Piramal Pharma Solutions. (2024). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. [Link]
-
ResearchGate. Prototropic equilibrium in 4-amino-6-chloropyrimidines. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
-
Iowa State University. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]
-
American Association for Clinical Chemistry. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. [Link]
-
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. [Link]
-
PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]
-
Pharmaceutical Technology. (2025). Strategic Approaches to Process Optimization and Scale-up. [Link]
-
International Journal of ChemTech Research. (2014-15). Synthesis and studies of some substituted pyrimidines. [Link]
-
IntechOpen. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. [Link]
-
CrystEngComm (RSC Publishing). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. [Link]
-
MDPI. (2022). Synthesis of Pyrimidine Conjugates... and Evaluation of Their Antiviral Activity. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
ResearchGate. Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. [Link]
-
YouTube. (2024). Pyrimidine Synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. scllifesciences.com [scllifesciences.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
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- 11. researchgate.net [researchgate.net]
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- 15. agilent.com [agilent.com]
- 16. fishersci.no [fishersci.no]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Amino-6-Chloropyrimidine Substitution
Ticket ID: PYR-SUB-4A6C-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Optimization of
Executive Summary: The "Deactivated Ring" Paradox
Welcome to the technical support center. If you are working with 4-amino-6-chloropyrimidine , you are likely encountering a specific set of reactivity issues distinct from its more famous cousin, 2,4-dichloropyrimidine.
The Core Problem: The C4-amino group is a strong Electron Donating Group (EDG) capable of donating electron density into the pyrimidine ring via resonance. This significantly deactivates the C6-chlorine position toward Nucleophilic Aromatic Substitution (
Unlike electron-deficient rings that react at room temperature, this substrate often requires forcing conditions (high heat, strong bases), which opens the door to three primary side reactions: Hydrolysis , Solvolysis , and Polymerization .[1]
This guide addresses these specific failure modes with mechanistic fixes.
Part 1: Diagnostic Flowchart
Before altering your protocol, use this logic tree to identify your specific failure mode based on LC-MS or NMR data.
Caption: Diagnostic logic for identifying side reactions based on crude analytical data.
Part 2: Troubleshooting Guides (FAQs)
Ticket #1: The "Hydrolysis" Trap (Cl OH)
User Observation:
"I see a new peak in LC-MS with a mass corresponding to the replacement of Chlorine with Hydroxyl (M-18.5 or M-36+17). The product is insoluble in organic solvents."
Root Cause: The 4-amino-6-chloropyrimidine substrate is prone to hydrolysis, forming 4-amino-6-hydroxypyrimidine (which tautomerizes to the stable pyrimidone form). This reaction competes with your amine nucleophile, especially when:
-
Wet Solvents are used at high temperatures (
C).[1] -
Hygroscopic Bases (e.g., KOH, NaOH, Cs2CO3) introduce water into the system.[1]
-
Hydroxide Generation: At high temperatures, carbonate bases can react with trace water to generate hydroxide ions (
), which are far better nucleophiles than your amine.[1]
Protocol Fix (The "Anhydrous" System): Do not rely on "bottle dry" solvents. The high energy barrier of this reaction requires prolonged heating, giving trace water ample time to react.
-
Switch Solvent: Move from alcohols (EtOH/iPrOH) to Anhydrous 1,4-Dioxane or DMAc (Dimethylacetamide) .[1]
-
Switch Base: Replace inorganic carbonates with DIPEA (Hunig’s Base) (2.0 - 3.0 eq).[1] Organic bases do not generate hydroxide ions.
-
Add Drying Agent: Add activated 4Å molecular sieves directly to the reaction vessel.
Ticket #2: The "Inert" Substrate (No Reaction)
User Observation:
"I refluxed for 24 hours in ethanol, but I only recovered starting material. The chlorine won't leave."
Root Cause:
As noted in the summary, the 4-amino group pushes electron density into the ring (Mesomeric effect
Protocol Fix (Acid Catalysis or Microwave): You must activate the ring or supply more energy.
Option A: Microwave Irradiation (Preferred) Microwave heating allows you to superheat solvents beyond their boiling points, overcoming the activation energy barrier.[1]
-
Conditions: 140–160°C for 20–40 minutes in n-Butanol or NMP.
Option B: Acid Catalysis (The "Protonation" Trick) Counter-intuitively, adding acid can accelerate this nucleophilic substitution.[1]
-
Mechanism: The acid protonates the ring nitrogen (N3). This converts the electron-rich pyrimidine into a highly electrophilic pyrimidinium cation , making it susceptible to attack even by weak nucleophiles.
-
Protocol: Use n-Butanol with 1.0 eq of HCl (4M in dioxane) or p-TsOH .[1]
-
Warning: This consumes 1 eq of your amine nucleophile (as salt).[1] You must use excess amine (2.5 eq) or rely on the equilibrium shift at high temp.
Ticket #3: Solvolysis (The "Alkoxy" Impurity)
User Observation:
"I am using Sodium Ethoxide in Ethanol to attach an amine. I see a product with +OEt mass."
Root Cause:
Alkoxides (
Protocol Fix:
-
Never use alkoxide bases (NaOMe, NaOEt) if you intend to substitute with an amine.[1]
-
Solvent Change: If you must use an alcohol solvent for solubility, use tert-Amyl alcohol or tert-Butanol .[1] These bulky alcohols are poor nucleophiles and will not displace the chlorine due to steric hindrance at the C6 position.
Part 3: Optimized Experimental Protocols
Method A: Standard Microwave Protocol (High Throughput)
Best for: Library synthesis, valuable amines.[1]
-
Vessel: 2-5 mL Microwave vial.
-
Reagents:
-
Cycle: Irradiate at 160°C for 30 minutes (High Absorption Level).
-
Workup: Pour into water (20 mL). The product usually precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc.[1]
Method B: Acid-Mediated Aqueous Protocol (Green Chemistry)
Best for: Large scale, non-acid-sensitive amines.[1]
-
Vessel: Round bottom flask with reflux condenser.
-
Reagents:
-
Reaction: Reflux (100°C) for 12-16 hours.
-
Mechanism: The water acts as the solvent, but the acid activates the pyrimidine. The hydrophobicity of the product often causes it to crash out upon cooling, driving the equilibrium.
Part 4: Comparative Data Tables
Solvent Selection Guide
| Solvent | Boiling Point | Nucleophilicity | Suitability for 4-amino-6-Cl |
| Ethanol | 78°C | Moderate | Poor. Too low temp; risk of EtO- side product.[1] |
| n-Butanol | 117°C | Low | Good. High temp, low interference.[1] |
| DMF/DMAc | 153°C/165°C | None | Excellent. High thermal ceiling, good solubility.[1] |
| Water | 100°C | High (Hydrolysis risk) | Conditional. Only good with acid catalysis (Method B).[1] |
Base Selection Guide
| Base | pKa (conj.[1] acid) | Risk Factor | Recommendation |
| K2CO3 | 10.3 | Hydrolysis (generates OH-) | Avoid at >100°C. |
| Et3N / DIPEA | 10.7 | Low (Non-nucleophilic) | Highly Recommended. |
| NaH / NaOtBu | >16 | Solvolysis / Polymerization | Do NOT use for amine substitution.[1] |
Part 5: Mechanistic Visualization
The following diagram illustrates the competition between the desired
Caption: Mechanistic competition between SNAr and Hydrolysis. The 4-amino group destabilizes the intermediate, requiring harsh conditions that inadvertently favor Pathway B if water is present.
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from [1]
-
WuXi AppTec. (2024).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [1]
-
Organic Syntheses. (1951).[1] 2,4-Diamino-6-hydroxypyrimidine.[1] Organic Syntheses, Coll. Vol. 4, p.245.[1] Retrieved from [1]
-
Boon, W. R. (1957).[1] Pteridines. Part I. 4:6-Diaminopyrimidines. Journal of the Chemical Society. (Historical grounding for diaminopyrimidine synthesis).
-
Cherng, Y. J. (2002).[1] Synthesis of substituted pyridines and pyrimidines. Tetrahedron. (General reference for halopyrimidine reactivity).
Sources
solubility issues of 4-Amino-6-(4-nitrophenoxy)pyrimidine in organic solvents
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support center for 4-Amino-6-(4-nitrophenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure consistent and reliable experimental results.
Section 1: Understanding the Molecule - Key Physicochemical Properties Influencing Solubility
The solubility behavior of this compound is complex, primarily due to its unique molecular structure. Understanding the contribution of each functional group is the first step in troubleshooting.
-
Pyrimidine Core: The pyrimidine ring itself is a π-deficient heterocycle, meaning the electron density in the ring is relatively low. This makes it susceptible to nucleophilic substitution but less so to electrophilic substitution.[1] Its two nitrogen atoms can act as hydrogen bond acceptors.
-
Amino Group (-NH2): Located at the 4-position, this group is a strong hydrogen bond donor and can also act as an acceptor. The presence of amino groups is known to contribute to extensive hydrogen bonding, which can limit solubility in non-polar organic solvents.[2]
-
Nitro Group (-NO2): The electron-withdrawing nature of the nitro group at the 4-position of the phenoxy ring significantly increases the polarity of that part of the molecule. The oxygen atoms are strong hydrogen bond acceptors.
-
Phenoxy Linker: The ether linkage and the phenyl ring introduce a degree of aromatic, non-polar character, which can influence interactions with aromatic or less polar solvents.
The combination of strong hydrogen bonding capabilities (amino group), high polarity (nitro group), and a rigid, planar structure leads to strong intermolecular forces in the solid state (high crystal lattice energy). Overcoming this energy requires a solvent that can effectively solvate all parts of the molecule. This inherent structural tension is the root cause of most solubility challenges.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in methanol or ethanol?
A: While methanol and ethanol are polar, protic solvents, they may not be optimal for this compound. The strong intermolecular hydrogen bonding within the crystal structure of the compound can be more favorable than the hydrogen bonding it would form with these alcohols. Furthermore, the aromatic phenoxy portion of the molecule has limited favorable interactions with short-chain alcohols. Some pyrimidine derivatives show limited solubility in methanol.[3][4]
Q2: I see some initial dissolving, but then a precipitate forms. What is happening?
A: This often indicates that you have created a supersaturated solution, which is unstable. This can happen if you use heat to force dissolution and then cool the solution, or if the solvent begins to evaporate, increasing the compound's effective concentration. It may also suggest that the solvent is a poor choice and cannot maintain the compound in solution at the desired concentration.
Q3: Is it safe to heat the solvent to improve solubility?
A: Gentle heating (e.g., to 40-50°C) is a standard technique to increase the rate of dissolution and solubility. However, caution is advised. The presence of a nitro group suggests that the compound could be a potential hazard if heated rapidly or to high temperatures.[2][5] Always consult the Safety Data Sheet (SDS) and use a well-ventilated area.[5][6] It is crucial to ensure the compound is stable at the temperature you are using and does not undergo degradation.
Q4: Can I use an aqueous buffer to dissolve the compound?
A: The amino group on the pyrimidine ring provides a site for protonation. Acidifying the solution (e.g., with dilute HCl) may protonate this group, creating a salt which could have significantly higher aqueous solubility. Conversely, a basic solution might deprotonate the amino group, which is less likely to improve solubility. However, many pyrimidine derivatives are known to be insoluble in water.[2][4] The poor aqueous solubility of a related compound, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP), is a known issue that hampers its development.[7] Therefore, organic solvents are typically the first choice.
Section 3: In-Depth Troubleshooting Guide
If you are facing persistent solubility issues, follow this systematic approach. The key is to match the solvent properties to the molecular structure of your compound.
Problem: Complete Insolubility or a Fine Suspension in Common Solvents
This is the most common issue and points to a fundamental mismatch between the solvent and the solute.
Causality: The solvent cannot overcome the compound's crystal lattice energy. The intermolecular forces holding the compound together are stronger than the forces of solvation the solvent can offer.
Troubleshooting Workflow:
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. jetir.org [jetir.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Amino-6-hydroxypyrazolo [3,4-d]pyrimidine (AHPP) conjugated PEG micelles: water soluble polymeric xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for nitrophenoxy pyrimidine formation
Technical Support Center: Pyrimidine Functionalization Topic: Optimization of Reaction Temperature for Nitrophenoxy Pyrimidine Formation Ticket ID: PYR-SNA-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic-Thermodynamic Tightrope
Welcome to the technical support hub. You are likely attempting to couple a chloropyrimidine (electrophile) with a nitrophenol (nucleophile) via Nucleophilic Aromatic Substitution (
The Core Challenge: This reaction presents a specific contradiction.
-
The Nucleophile is "Lazy": The nitro group on your phenol is strongly electron-withdrawing. This stabilizes the phenoxide anion, making it a weaker nucleophile compared to a standard phenol or alcohol. It demands heat to overcome the activation energy.
-
The Electrophile is Sensitive: Pyrimidines (especially di-chloro variants) are prone to hydrolysis and loss of regioselectivity at high temperatures.
Optimizing temperature is not just about "speeding up" the reaction; it is about finding the window where the weak nucleophile reacts without triggering the decomposition or scrambling of the pyrimidine core.
Part 1: The Decision Matrix (Logic Flow)
Before proceeding, verify your reaction pathway using the logic flow below. This diagram visualizes the decision-making process for temperature selection based on your specific substrates.
Figure 1: Decision tree for selecting initial temperature ranges based on pyrimidine activation and desired regiochemistry.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Stalled" Reaction (Incomplete Conversion)
Symptom: LC-MS shows 40% product and 60% unreacted starting material after 12 hours at 50°C. Adding more base doesn't help.
Root Cause: The nitro-group on the phenol raises the activation energy (
-
Increase Temperature Stepwise: Move to 80-90°C . The Arrhenius equation dictates that for sluggish nucleophiles, thermal energy is non-negotiable.
-
Switch Solvent: If using THF (boiling point ~66°C), switch to DMF or DMSO . These polar aprotic solvents stabilize the transition state (Meisenheimer complex) and allow higher operational temperatures.
-
Microwave Irradiation: If thermal heating fails, use microwave irradiation (100°C, 10-20 mins). This provides rapid, uniform heating that often overcomes the initial barrier without prolonged exposure to degradation conditions.
Issue 2: Loss of Regioselectivity (The "Wrong Isomer" Nightmare)
Symptom: Using 2,4-dichloropyrimidine, you target the C4-nitrophenoxy product, but LC-MS shows a 1:1 mixture of C4 and C2 isomers, or significant bis-substitution (product at both C2 and C4). Root Cause: High temperature erodes kinetic selectivity.
-
Kinetic Control (Low Temp): The nucleophile attacks C4 because it is more electron-deficient (lower LUMO energy).
-
Thermodynamic Control (High Temp): At high temperatures, the reaction becomes less selective, and the rate of C2 attack increases disproportionately. The Fix:
-
Cryogenic Start: Dissolve reactants at -20°C or 0°C . Add the base slowly. Allow it to warm to Room Temperature (RT) naturally. Do not heat immediately.[1]
-
Stoichiometry Control: Ensure the nitrophenol is the limiting reagent (0.95 eq) relative to the pyrimidine. Excess nucleophile at high heat guarantees bis-substitution.
-
Steric Modulation: If temperature cannot be lowered (due to Issue 1), use a bulkier base (e.g.,
instead of ) to sterically discourage attack at the more hindered C2 position (if substituents exist).
Issue 3: The "Black Tar" Effect (Impurity Profile)
Symptom: The reaction mixture turns black/dark brown. Yield is low.[2] LC-MS shows a mass corresponding to [M-Cl+OH] (Hydrolysis). Root Cause:
-
Hydrolysis: At >80°C, trace water in DMF/DMSO acts as a competitive nucleophile, converting the chloropyrimidine to a pyrimidinone (uracil derivative).
-
Thermal Decomposition: Nitrophenols and their salts are thermally sensitive. Heating them in basic DMF can trigger runaway decomposition or oxidation. The Fix:
-
Dry Solvents: Use anhydrous DMF (water <50 ppm).
-
Inert Atmosphere: strictly run under Nitrogen/Argon. Phenolates can oxidize at high temps.
-
Safety Limit: Never exceed 120°C with nitrophenols in basic DMF. This is a known safety hazard (thermal runaway).
Part 3: Mechanistic Visualization
Understanding why temperature affects regioselectivity is crucial for control.
Figure 2: Reaction pathway showing the divergence between C4 (kinetic) and C2 (thermodynamic/high energy) substitution.
Part 4: Standardized Protocol (Self-Validating)
Objective: Synthesis of 4-(4-nitrophenoxy)-2-chloropyrimidine.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
4-Nitrophenol (1.0 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2,4-dichloropyrimidine and 4-nitrophenol to the flask. Dissolve in anhydrous DMF.
-
Base Addition (The Control Point):
-
Cool the mixture to 0°C (ice bath).
-
Add
in one portion. -
Validation: Monitor by TLC/LC-MS after 30 mins at 0°C. If <10% conversion, proceed to step 4.
-
-
Temperature Ramp:
-
Remove ice bath and stir at Room Temperature (25°C) for 2 hours.
-
Validation: Check LC-MS. If product is forming with >90% regioselectivity, maintain RT.
-
Correction: If reaction is stalled (<20% conversion), heat to 60°C . Do not jump to 100°C.
-
-
Workup: Dilute with water (precipitate may form) and extract with Ethyl Acetate. Wash organic layer with water (
) to remove DMF.
Data Summary Table: Temperature Effects
| Temperature | Reaction Rate | Regioselectivity (C4:C2) | Risk of Hydrolysis | Recommended For |
| 0°C | Very Slow | Excellent (>20:1) | Negligible | Highly activated pyrimidines (e.g., 5-nitro) |
| 25°C (RT) | Moderate | Good (~10:1) | Low | Standard 2,4-dichloropyrimidines |
| 60-80°C | Fast | Moderate (~4:1) | Moderate | Unactivated pyrimidines / Sluggish nucleophiles |
| >100°C | Very Fast | Poor (<2:1) | High | Avoid unless using microwave |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Foundational text on mechanisms and leaving group effects).
-
Barvian, M. et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, vol. 43, no. 24, 2000, pp. 4606–4616. Link (Demonstrates regioselective displacement on dichloropyrimidines).
- Gong, Y. et al. "Microwave-Assisted Reaction of Chloropyrimidines with Nucleophiles." Synlett, vol. 2008, no. 06, 2008, pp. 863–866. (Validation of microwave heating for sluggish pyrimidine couplings).
-
WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link (Detailed QM analysis of C2 vs C4 selectivity).
-
LSU Health & Safety. "Standard Operating Procedures: N,N-Dimethylformamide." Link (Safety data regarding DMF/Base thermal hazards).
Sources
Technical Support Center: Purification of Pyrimidine Reaction Mixtures
Topic: Removal of Unreacted 4-Nitrophenol
Ticket ID: PYR-4NP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The persistence of 4-nitrophenol (4-NP) in pyrimidine synthesis (often via
This guide provides a tiered removal strategy based on the pKa differential between the phenolic impurity and your pyrimidine scaffold.
Module 1: Liquid-Liquid Extraction (LLE) – The pH Swing
Best For: Pyrimidines that are neutral or basic (non-acidic).
The Mechanism
4-Nitrophenol is a weak acid with a pKa of 7.15 .[1]
-
pH < 6: It exists as a neutral phenol (Organic soluble, pale yellow/colorless).
-
pH > 8: It deprotonates to the 4-nitrophenolate anion (Water soluble, bright yellow ).
By adjusting the aqueous wash to pH ~9-10, we force the impurity into the water layer while retaining the neutral pyrimidine in the organic phase.
Protocol A: The Carbonate Wash (Recommended)
Use this for base-sensitive substrates (e.g., pyrimidines with esters).
-
Dilute: Dissolve the crude reaction mixture in DCM or Ethyl Acetate . Avoid ether if possible (4-NP is highly soluble in ether).
-
Wash: Extract with 10% w/v Sodium Carbonate (
) (pH ~11).-
Visual Check: The aqueous layer should turn bright neon yellow immediately. This is the phenolate anion.
-
-
Repeat: Continue washing until the aqueous layer is colorless.
-
Polish: Wash the organic layer once with brine to remove trapped base, dry over
, and concentrate.
Protocol B: The Hydroxide Wash (Aggressive)
Use only for robust pyrimidines (no hydrolyzable groups).
-
Follow the steps above but substitute Carbonate with 1M NaOH .
-
Warning: This ensures complete deprotonation but risks hydrolyzing the pyrimidine ring or substituents.
Data: Buffer Selection Guide
| Wash Solution | Approx pH | 4-NP State | Suitability |
| 5% | ~8.5 | ~95% Ionized | Good (Mildest) |
| 10% | ~11.0 | >99% Ionized | Best (Standard) |
| 1M NaOH | ~14.0 | 100% Ionized | Risky (Hydrolysis) |
Module 2: Solid Phase Scavenging
Best For: Amphoteric products, emulsions, or when LLE fails.
If your pyrimidine contains acidic protons (e.g., Uracil derivatives, sulfonamides) with pKa < 10, basic washes will extract your product along with the impurity. In this case, use Anion Exchange Resins .
The Workflow
-
Resin Selection: Use a strong base anion exchanger (e.g., quaternary ammonium on polystyrene, like Amberlyst A-26 or Purolite A-510 ).
-
Pre-treatment: Wash the resin with MeOH to swell the beads.
-
Scavenging:
-
Dissolve crude mixture in DCM/MeOH (9:1).
-
Add resin (approx. 3-5 equivalents relative to expected 4-NP).
-
Stir gently for 1-2 hours.
-
-
Filtration: Filter off the resin. The 4-NP remains bound to the solid phase as the phenolate; the product remains in the filtrate.
Visualization: Separation Logic
Caption: Decision tree for selecting the optimal purification route based on pyrimidine acidity.
Module 3: Chromatography Troubleshooting
Best For: Final polishing of difficult mixtures.
The Issue: 4-Nitrophenol often "streaks" or "tails" on silica gel columns because its acidity causes it to interact strongly with the silanols on the silica surface.
The Fix:
-
Acidify the Mobile Phase: Add 0.5% - 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).
-
Why: This keeps 4-NP protonated (neutral), sharpening the peak and usually increasing its Rf value, allowing it to elute cleanly before many polar pyrimidines.
-
-
Reverse Phase (C18):
-
Use a gradient of Water/Acetonitrile with 0.1% Formic Acid .[2]
-
4-NP will elute early due to its polarity relative to most lipophilic drug-like pyrimidines.
-
FAQ: Troubleshooting Specific Scenarios
Q1: I performed the carbonate wash, but my organic layer is still yellow. Why?
-
Cause: 4-Nitrophenol is highly soluble in organic solvents. If the equilibrium hasn't fully shifted, some neutral phenol remains.
-
Fix:
-
Ensure your aqueous pH is > 10.
-
Increase the number of washes (3-4x).
-
Critical: If the yellow persists, it may be your product that is yellow (common for nitropyrimidines) or a different impurity. Check TLC.
-
Q2: My pyrimidine precipitated during the aqueous wash.
-
Cause: Your product might be a hydrochloride salt. Washing with base neutralized it to the free base, which might be insoluble in the specific organic solvent you chose.
-
Fix: Add a co-solvent like Methanol or THF to the organic layer to improve solubility of the free base during extraction.
Q3: Can I use activated carbon?
-
Answer: Yes, but with caution. Activated carbon binds planar aromatics well. It will remove 4-NP but may also irreversibly bind your pyrimidine, drastically reducing yield. Use resin scavengers (Module 2) for higher specificity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.[3] Journal of Separation Science.[3] Retrieved from [Link]
-
Saltworks Technologies (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
Sources
Validation & Comparative
mass spectrometry fragmentation pattern of 4-Amino-6-(4-nitrophenoxy)pyrimidine
Publish Comparison Guide: Mass Spectrometry Profiling of 4-Amino-6-(4-nitrophenoxy)pyrimidine
Executive Summary
Compound: this compound Molecular Formula: C₁₀H₈N₄O₃ Monoisotopic Mass: 232.0596 Da Key Application: Intermediate in kinase inhibitor synthesis; antibiotic scaffold.
This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard spectral libraries which may lack specific entries for this intermediate, this analysis synthesizes data from structural analogs (aminopyrimidines and nitrophenoxy ethers) to provide a predictive, self-validating identification Protocol.
We compare the target compound against its synthetic precursor (4-Amino-6-chloropyrimidine ) and a non-nitro analog to highlight diagnostic ions critical for purity assessment and structural validation.
Methodology & Sample Preparation
To ensure reproducible fragmentation, the following ESI-LC-MS/MS protocol is recommended. This method favors the formation of the protonated molecular ion
Experimental Protocol:
-
Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. The acid is crucial to protonate the pyrimidine ring nitrogen (
or ). -
Concentration: 10 µM (avoid saturation to prevent dimer formation
). -
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile ether cleavages and stable ring fragmentations.
Comparative Profiling: Target vs. Alternatives
Distinguishing the target from its precursors and potential by-products is the primary challenge. The table below contrasts the MS signatures of the target against its chlorinated precursor (often used in
| Feature | Target Compound | Precursor (Alternative 1) | Non-Nitro Analog (Alternative 2) |
| Compound Name | This compound | 4-Amino-6-chloropyrimidine | 4-Amino-6-phenoxypyrimidine |
| Monoisotopic Mass | 232.06 Da | 129.01 Da | 187.07 Da |
| Precursor Ion | m/z 233.1 | m/z 130.0 | m/z 188.1 |
| Isotope Pattern | Classic A+1 (~11% of base) | Distinctive Cl pattern (3:1 ratio at M and M+2) | Classic A+1 |
| Primary Fragment | m/z 203 (Loss of NO) or m/z 96 (Py-NH₂) | m/z 94 (Loss of Cl) | m/z 96 (Py-NH₂) |
| Diagnostic Loss | -30 Da (NO), -46 Da (NO₂) | -35/37 Da (Cl radical) | -77 Da (Phenoxy) |
| Ether Stability | Labile (Nitro group weakens C-O bond) | N/A (C-Cl bond) | Stable (Requires higher CE) |
Key Insight: The presence of the electron-withdrawing nitro group on the phenoxy ring significantly weakens the ether linkage compared to "Alternative 2," facilitating fragmentation at lower collision energies.
Fragmentation Mechanism & Pathways
The fragmentation of this compound is driven by two competing mechanisms: Nitro-group degradation and Ether bridge cleavage .
Primary Pathway: Ether Cleavage
The most abundant fragment arises from the cleavage of the C-O bond. The charge typically retains on the basic pyrimidine ring rather than the acidic nitrophenoxy group.
-
Precursor: m/z 233
-
Product: m/z 96
(4-aminopyrimidine cation) + Neutral Loss (137 Da, nitrophenol).
Secondary Pathway: Nitro Group Loss
Characteristic of nitroaromatics, the molecule undergoes a rearrangement (often involving a nitro-nitrite isomerization) leading to the loss of NO or NO₂.
-
Loss of NO (-30 Da): m/z 233
m/z 203. -
Loss of NO₂ (-46 Da): m/z 233
m/z 187.
Advanced Pathway: Gas-Phase Smiles Rearrangement
In the gas phase, the amine nitrogen can attack the ipso-carbon of the phenoxy ring, leading to an intramolecular rearrangement. While less common in positive mode than negative mode, this can yield unexpected isomers if the collision energy is insufficient to shatter the molecule immediately.
Visualization: Fragmentation Pathway Diagram
Caption: Predicted CID fragmentation pathway for this compound. The red arrow indicates the primary cleavage pathway yielding the base peak.
Detailed Interpretation of Mass Spectra
Zone 1: The Molecular Ion Region (m/z 230–235)
-
m/z 233.1: The protonated molecular ion.
-
Absence of Chlorine: Unlike the precursor, this peak will not show an M+2 peak at 33% intensity. If you see m/z 235 at ~30% intensity, your reaction is incomplete, or you have a chlorinated impurity.
Zone 2: The Nitro-Diagnostic Region (m/z 180–210)
-
m/z 203: This peak confirms the presence of the oxygen-linked nitro group. It is often a result of the "ortho effect" or general nitro-nitrite rearrangement before cleavage.
-
m/z 187: Represents the loss of the nitro group entirely, leaving a phenoxy-pyrimidine radical cation species.
Zone 3: The Pyrimidine Core (m/z 50–100)
-
m/z 96: This is likely the Base Peak (100% relative abundance) at high collision energies (30+ eV). It represents the protonated 4-aminopyrimidine core after the bulky nitrophenoxy group is ejected.
-
m/z 69: A secondary fragment resulting from the loss of HCN from the pyrimidine ring (m/z 96 - 27 = 69). This confirms the pyrimidine structure.
Validation Checklist
To certify the identity of this compound in your sample, ensure the following criteria are met:
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from
-
National Institutes of Health (NIH). (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Retrieved from
-
American Chemical Society (ACS). (2007). Gas-phase Smiles rearrangement reactions of deprotonated pyrimidine derivatives. ACS Publications. Retrieved from
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from
-
LibreTexts. (2023).[2] Mass Spectrometry - Fragmentation Patterns: Ethers and Nitro Compounds. Retrieved from
Sources
comparing biological activity of 4-nitrophenoxy vs 4-chlorophenoxy pyrimidines
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The "Warhead" vs. The "Shield"
In the optimization of pyrimidine-based kinase inhibitors and antimicrobials, the substitution at the C4 position is a critical determinant of pharmacodynamics and pharmacokinetics. This guide compares two classic bioisosteres: the 4-nitrophenoxy (Nitro) and 4-chlorophenoxy (Chloro) moieties.[1]
While both act as electron-withdrawing groups (EWG) that activate the pyrimidine core for nucleophilic interactions, they diverge significantly in their development potential:
-
4-Nitrophenoxy: Often exhibits superior in vitro potency (
) due to strong electronic activation and specific hydrogen-bonding interactions.[1] However, it carries high metabolic liability (nitroreduction) and genotoxicity risks (Ames positive).[1] -
4-Chlorophenoxy: Acts as a metabolic "shield."[1] It offers enhanced lipophilicity (LogP), membrane permeability, and oxidative stability. It is the preferred scaffold for in vivo lead optimization despite occasionally lower intrinsic affinity compared to nitro analogues.[1]
Physicochemical & Electronic Profiling
The biological divergence begins with the electronic influence these substituents exert on the pyrimidine ring.[1] The pyrimidine core is electron-deficient; attaching a phenoxy group modulates this via the ether linkage.[1]
Electronic Vectors & Hammett Constants
The Nitro group is a strong EWG (
The Chloro group is a weaker EWG (
Comparative Metrics Table
| Feature | 4-Nitrophenoxy Pyrimidine | 4-Chlorophenoxy Pyrimidine | Impact on Drug Design |
| Hammett Constant ( | +0.78 (Strong EWG) | +0.23 (Weak EWG) | Nitro increases pyrimidine electrophilicity; Chloro balances stability.[1] |
| Lipophilicity ( | -0.28 (Polar) | +0.71 (Lipophilic) | Chloro significantly improves membrane permeability (LogP).[1] |
| H-Bonding Potential | Acceptor ( | Weak Acceptor ( | Nitro can engage distinct residues (e.g., Lysine) in binding pockets.[1] |
| Metabolic Fate | Reduction (to | Stable (blocks oxidation) | Nitro is a "structural alert" for toxicity; Chloro extends half-life ( |
Visualization: Electronic Effects on Pyrimidine Scaffold[1]
Figure 1: Comparative electronic influence of Nitro vs. Chloro substituents on the pyrimidine pharmacophore.[1]
Biological Activity: Potency vs. Toxicity[1][2]
Antitumor Activity (Kinase Inhibition)
In the context of EGFR or VEGFR inhibition, the 4-phenoxy moiety often occupies the hydrophobic pocket adjacent to the ATP-binding site.
-
Nitro Performance: Often shows lower
(higher potency) in enzyme-based assays.[1] The nitro group can serve as a hydrogen bond acceptor for specific residues in the kinase hinge region or back-pocket.[1]-
Data Trend: In comparative SAR studies of azolo-pyrimidines, nitro-substituted analogues frequently demonstrate
values in the low micromolar range (1–10 µM) against cell lines like HeLa or HepG2 due to tight binding kinetics [1, 2].[1]
-
-
Chloro Performance: While sometimes exhibiting slightly higher
values (2–20 µM), chloro analogues typically show superior cellular efficacy ( ).[1] This is driven by the Chlorine Effect : increased lipophilicity allows better penetration of the tumor cell membrane, compensating for lower intrinsic enzyme affinity [3].[1]
Metabolic Liability (The "Nitro Problem")
The defining difference is safety.[1]
-
Nitroreductase Pathway: Under hypoxic conditions (common in solid tumors), the nitro group is reduced to a hydroxylamine (
) and then an amine ( ).[1] These intermediates can generate Reactive Oxygen Species (ROS), leading to off-target cytotoxicity and DNA damage (Ames positive).[1] -
Metabolic Blocking: The chloro group at the para-position effectively blocks Cytochrome P450-mediated hydroxylation at that site, a common clearance pathway for phenyl rings. This extends the biological half-life of the drug [4].[1]
Experimental Protocols
To validate these differences in your own lead series, the following self-validating workflows are recommended.
A. Synthesis: Nucleophilic Aromatic Substitution ( )
The synthesis of these derivatives relies on the
Protocol:
-
Reagents: 4,6-Dichloropyrimidine (1.0 eq), Substituted Phenol (4-nitrophenol or 4-chlorophenol, 1.1 eq),
(2.5 eq). -
Solvent: Dry DMF or Acetonitrile (
).[1] -
Conditions:
-
Workup: Pour into ice water. Filter precipitate.[1] Recrystallize from Ethanol.[1]
-
Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Nitro product will typically have a lower
(more polar) than the Chloro product.[1]
B. Biological Assay: ADP-Glo Kinase Assay
Objective: Determine
-
Preparation: Dilute compounds in DMSO (10 mM stock). Create 10-point serial dilution.
-
Reaction: Incubate Kinase (2 ng/µL), Substrate (Poly Glu:Tyr), and Compound in reaction buffer for 15 min at RT.
-
Initiation: Add ATP (10 µM) to start the reaction.[1] Incubate 45 min.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]
-
Readout: Measure Luminescence. Plot RLU vs. Log[Concentration].
Visualization: Synthesis & Testing Workflow[1]
Figure 2: Integrated workflow for synthesizing and validating pyrimidine derivatives.
References
-
BenchChem. (2025).[1][5] A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. PMC9100356.[1] Retrieved from [1]
-
MDPI. (2025). Pharmaceuticals Special Issue: Nitro Group Containing Drugs - Metabolic Liabilities and Toxicity. Retrieved from [1]
-
Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [1]
-
Frontiers in Pharmacology. (2024). Physicochemical properties and pharmacokinetic studies of nitro and chloro derivatives. Retrieved from [1]
Sources
Publish Comparison Guide: Structure-Activity Relationship of 4-Amino-6-Aryloxypyrimidines
The following guide provides an in-depth technical analysis of 4-amino-6-aryloxypyrimidines , focusing on their pivotal role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV therapy. This analysis contrasts the oxygen-linked (aryloxy) scaffold—exemplified by Etravirine (TMC125) —against its nitrogen-linked (arylamino) alternatives like Rilpivirine (TMC278) .
Executive Summary: The "O-Linker" Advantage?
In the evolution of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the pyrimidine scaffold has proven to be a "privileged structure." While early generations (e.g., Nevirapine) succumbed to rapid resistance mutations (K103N, Y181C), the Diarylpyrimidine (DAPY) class emerged as a solution due to its torsional flexibility.
This guide focuses on a critical structural divergence within this class:
-
The Product: 4-Amino-6-Aryloxypyrimidines (e.g., Etravirine ).[1] These feature an ether (-O-) linkage at the 4-position and a primary amine at the 6-position.
-
The Alternative: 4-Amino-6-Arylaminopyrimidines (e.g., Rilpivirine , Dapivirine ). These feature a secondary amine (-NH-) linkage at the 4-position.
Key Insight: The introduction of the aryloxy (oxygen) linker in 4-amino-6-aryloxypyrimidines significantly alters the solubility profile and conformational freedom ("wiggling") of the molecule compared to the bis-amino variants, providing a unique balance between potency and resilience to mutant viral strains.
Chemical Architecture & SAR Analysis
The core scaffold of 4-amino-6-aryloxypyrimidines (specifically the Etravirine-type) consists of a 2,4,6-trisubstituted pyrimidine ring. The SAR is defined by four critical regions:
The Core Scaffold (Pyrimidine)
-
Role: Acts as the central hub orienting the "wings" (aryl groups) into the NNRTI binding pocket (hydrophobic tunnel).
-
Requirement: The pyrimidine nitrogen atoms (N1/N3) accept hydrogen bonds from the backbone of Lys101 in the Reverse Transcriptase (RT) enzyme.
Position 4: The Aryloxy Linker (The Differentiator)
This is the defining feature of the "Product."
-
Chemistry: An ether linkage (-O-) connects the pyrimidine to a phenyl ring (typically 2,6-disubstituted).
-
SAR Impact: The -O- linker has a bond angle of ~110° and lower rotational barrier compared to the -NH- linker. This increases torsional flexibility , allowing the molecule to adapt to mutations like L100I or Y181C by shifting its conformation.
-
Comparison: The -NH- linker (Alternative) offers an additional hydrogen bond donor (to the backbone carbonyl of amino acids in the pocket), often resulting in higher intrinsic potency (sub-nanomolar) but potentially lower solubility due to increased rigidity and polarity.
Position 6: The Primary Amino Group (-NH2)
-
Role: Essential for water-mediated hydrogen bonding networks within the solvent-exposed region of the pocket.
-
SAR: Substitution or removal of this group generally leads to a loss of activity. It also serves as an electronic donor, modulating the basicity of the pyrimidine ring nitrogens.
Position 5: The Halogen "Brake"
-
Substituent: Bromine (in Etravirine) or Cyanovinyl (in Rilpivirine).
-
Mechanism: This substituent fits into a small hydrophobic sub-pocket (Trp229). It acts as a steric "brake," preventing the two aryl wings from collapsing onto each other, maintaining the bioactive "horseshoe" (U-shape) conformation.
Comparative Performance Data
The following table contrasts the 4-Amino-6-Aryloxypyrimidine (Etravirine) against the 4-Amino-6-Arylaminopyrimidine (Rilpivirine) and the first-generation alternative (Efavirenz).
Table 1: Potency and Physicochemical Comparison
| Feature | Product: Etravirine (O-Linked) | Alternative: Rilpivirine (N-Linked) | Ref: Efavirenz (1st Gen) |
| Scaffold Class | 4-amino-6-aryloxypyrimidine | 4-amino-6-arylaminopyrimidine | Benzoxazinone |
| Linker Type | Ether (-O-) | Amine (-NH-) | Direct/Cyclic |
| WT HIV-1 | 1.4 - 4.0 nM | 0.5 - 1.0 nM | ~1-3 nM |
| K103N Mutant | 3 - 5 nM (Retains Activity) | < 1 nM (High Potency) | > 100 nM (Resistant) |
| Y181C Mutant | 13 - 20 nM | 1 - 3 nM | > 100 nM |
| Solubility (pH 7) | Low (improved by spray drying) | Extremely Low (requires acid) | Low |
| Flexibility | High (O-linker rotation) | Moderate (H-bond constrained) | Rigid |
| Bioavailability | Variable (Food effect) | Variable (pH dependent) | Good |
Data Interpretation:
-
Potency: The N-linked alternative (Rilpivirine) is intrinsically more potent (sub-nanomolar) due to the extra H-bond capacity of the -NH- linker.
-
Resilience: Both pyrimidines are superior to Efavirenz against mutants. Etravirine's O-linker provides a "looser" fit that tolerates steric clashes from mutations better than rigid scaffolds, though Rilpivirine's potency buffer often masks this effect.
Mechanistic Visualization
The success of 4-amino-6-aryloxypyrimidines lies in their binding mode. They bind in a "U-shape" or "Horseshoe" conformation, distinct from the "Butterfly" shape of earlier NNRTIs.
Diagram 1: Binding Mode & Interaction Network
Caption: The "Horseshoe" binding mode of Etravirine within the NNRTI pocket. The O-linker allows the right wing to adjust ("wiggle") when residues like Y181 mutate.
Experimental Protocols
To validate the SAR of a 4-amino-6-aryloxypyrimidine, one must synthesize the core and evaluate it against viral replication.
Synthesis: The SNAr Strategy
The synthesis exploits the electron-deficient nature of the pyrimidine ring. The aryloxy group is introduced via Nucleophilic Aromatic Substitution (
Protocol:
-
Starting Material: 2,4,6-Trichloropyrimidine or 4-amino-2,6-dichloropyrimidine.
-
Step A (Introduction of Amino): Treat with ammonia (aq) or specific amine at
to selectively substitute the 4-position (if not already present). -
Step B (Introduction of Aryloxy - The Critical Step):
-
Reagents: 4-Amino-2,6-dichloropyrimidine + 4-Cyano-2,6-dimethylphenol.
-
Base/Solvent:
or in DMF or NMP. -
Condition: Heat to
for 12-24 hours. -
Note: The reaction requires high temperature because the phenol is a weaker nucleophile than an aniline. This is a key difference from synthesizing the N-linked alternative (which proceeds at lower temps).
-
-
Step C (Introduction of 2-Arylamino):
-
Reagents: Intermediate from Step B + 4-Aminobenzonitrile.
-
Condition: Buchwald-Hartwig amination (Pd-catalyzed) or high-temp melt (
) if is sluggish.
-
Antiviral Assay (MT-4 Cell Viability)
Objective: Determine
-
Cells: MT-4 human T-lymphoid cells.[2]
-
Infection: Infect cells with HIV-1 strain (IIIB) at a Multiplicity of Infection (MOI) of 0.01.
-
Treatment: Add serial dilutions of the test compound (4-amino-6-aryloxypyrimidine) immediately after infection.
-
Incubation: 5 days at
, . -
Readout: Measure cell viability using the MTT Assay (tetrazolium salt reduction).
-
Self-Validation: Include Etravirine (positive control) and DMSO (negative control). Etravirine must show
.
-
Synthesis Pathway Diagram
Diagram 2: Synthetic Route for Etravirine Scaffold
Caption: Stepwise assembly of the 4-amino-6-aryloxypyrimidine core via sequential SNAr reactions.
Conclusion: When to Choose the Aryloxy Scaffold?
The 4-amino-6-aryloxypyrimidine scaffold (Etravirine-class) is the optimal choice when:
-
Solubility is a Limiting Factor: The O-linker disrupts crystal packing more effectively than the N-linker, often improving dissolution rates.
-
Resistance Profile is Complex: The enhanced torsional flexibility of the O-linker allows the drug to "adapt" to steric changes in the binding pocket caused by mutations like L100I.
However, if absolute potency against Wild Type virus is the primary goal, the 4-amino-6-arylaminopyrimidine (Rilpivirine-class) alternative is superior due to stronger hydrogen bonding networks.
References
-
Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors that are highly potent and effective against wild-type and drug-resistant HIV-1 variants." Journal of Medicinal Chemistry.
-
Janssen, P. A., et al. (2005). "In search of a new class of non-nucleoside reverse transcriptase inhibitors: the diarylpyrimidines." Journal of Medicinal Chemistry.
-
Andries, K., et al. (2004). "TMC125, a novel next-generation nonnucleoside reverse transcriptase inhibitor active against nonnucleoside reverse transcriptase inhibitor-resistant human immunodeficiency virus type 1." Antimicrobial Agents and Chemotherapy.[3]
-
Ludovici, D. W., et al. (2001). "Evolution of anti-HIV drug candidates. Part 3: Diarylpyrimidine (DAPY) analogues." Bioorganic & Medicinal Chemistry Letters.
-
De Clercq, E. (2009). "The history of the development of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV." Pharmacology & Pharmacy.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Amino-6-(4-nitrophenoxy)pyrimidine
Executive Safety Assessment
4-Amino-6-(4-nitrophenoxy)pyrimidine is a functionalized pyrimidine intermediate often used in the synthesis of bioactive kinase inhibitors. While a specific GHS classification may not be globally harmonized for this exact CAS, the structural combination of an aminopyrimidine core and a nitrophenoxy moiety necessitates a high-caution approach.
Key Hazard Drivers:
-
Pharmacological Activity: Pyrimidine derivatives are frequently designed to interact with biological targets (e.g., DNA/RNA synthesis, enzyme inhibition). We must assume biological activity until proven otherwise.
-
Nitroaromatic Toxicity: The 4-nitrophenoxy group poses a risk of methemoglobinemia if absorbed and metabolized. Nitro compounds are also potential sensitizers.
-
Physical State: Likely a fine crystalline powder, making inhalation of dust the primary exposure vector.
Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Do not handle on an open bench.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to nitro-aromatic solids.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | P100 Respirator (if outside hood) Primary:Certified Fume Hood | N95 masks filter 95% of particles >0.3 microns but fail against vapors. P100 provides 99.97% efficiency. The fume hood is the primary engineering control to prevent aerosolization. |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) High Risk:Silver Shield/Laminate | Nitrile offers good splash protection but poor long-term resistance to nitro-aromatics in organic solvents. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety glasses leave gaps. Goggles seal the orbital area against floating dust particles which can dissolve in tear ducts, leading to systemic absorption. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton lab coats absorb chemicals and hold them against the skin. Tyvek repels dust and liquids. |
Glove Permeation Logic
Standard Nitrile Breakthrough Time (approximate for similar nitro-compounds):
-
Acetone/Methanol Solution: < 5 minutes (Rapid breakthrough)
-
Solid Powder Handling: > 480 minutes (Safe)
-
Guidance: If dissolving the compound in organic solvents (DMSO, DCM), immediately change gloves upon splash contact.
Operational Workflow: The "Zero-Exposure" Protocol
Phase A: Weighing & Transfer (Critical Risk Point)
The highest risk of exposure occurs when the solid is manipulated, generating invisible micro-dust.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun. Pyrimidine powders are often static-prone; static discharge can cause powder to "jump" onto gloves/cuffs.
-
The "Boat-to-Vial" Technique:
-
Tare the vial with the cap loosely on.
-
Transfer solid using a disposable spatula.
-
Cap the vial inside the hood before moving it to the balance if the balance is outside the hood (not recommended).
-
Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.
-
Phase B: Reaction & Synthesis
-
Closed Systems: Perform reactions in sealed vessels (septum-capped round bottoms or pressure vials).
-
Ventilation: If heating is required, ensure the condenser vent is trapped or directed into the hood exhaust. Do not vent nitro-aromatics into the room.
Phase C: Decontamination & Spill Response
-
Solvent Selection: Use Ethanol or Isopropanol for cleaning. Avoid Acetone if possible, as it increases skin permeability of nitro compounds.
-
Spill Protocol:
-
Cover spill with wet paper towels (dampened with water) to prevent dust lofting.
-
Scoop material into a hazardous waste bag.
-
Wash surface 3x with soap and water (surfactant is needed to lift the hydrophobic nitrophenoxy residue).
-
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and operation scale.
Figure 1: Risk-based PPE selection logic. Note that DMSO solutions require laminate gloves due to the solvent's ability to carry toxic payloads through nitrile.
Waste Disposal & Compliance
Disposal Classification: Hazardous Chemical Waste. EPA/RCRA Code (USA): Likely D001 (Ignitable, if in solvent) or P-Listed equivalent (Acute Hazardous) due to nitro-functionality. Always characterize as acute hazardous if uncertain.
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Toxic Solid Debris." |
| Liquid Waste | Mother liquors, reaction solvents. | Segregate into "Organic - Halogenated" or "Organic - Non-Halogenated" . Do NOT mix with oxidizers (e.g., Nitric Acid) due to explosion risk with amine groups. |
| Sharps | Needles/Syringes used for transfer. | Immediate disposal in hard-walled sharps container. Do not recap. |
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Personal Protective Equipment: Laboratory Standards (29 CFR 1910.132 & 1910.1450). United States Department of Labor. [Link]
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves.[3][4] [Link][3]
-
National Institutes of Health (NIH). (2025). Guidelines for Handling High Potency Active Pharmaceutical Ingredients (HPAPI). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
